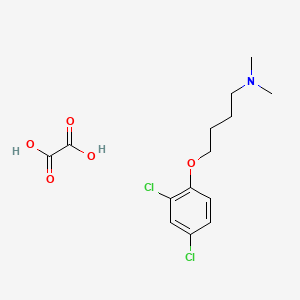
4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
描述
4-(2,4-Dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid is a chemical compound that combines a phenoxy herbicide with an amine and oxalic acid. This compound is known for its applications in various fields, including agriculture, chemistry, and environmental science. It is primarily used as a herbicide to control broadleaf weeds.
作用机制
Target of Action
The primary target of [4-(2,4-dichlorophenoxy)butyl]dimethylamine oxalate is the growth points of plants, specifically the tips of stems and roots . This compound is a selective systemic phenoxy herbicide, which means it is designed to selectively kill certain types of plants without harming others .
Mode of Action
This compound works by inhibiting growth at the tips of stems and roots . It is absorbed through the leaves of the plant and transported to the growth points, where it interferes with the normal growth processes .
Biochemical Pathways
It is known that its active metabolite, 2,4-d, disrupts the plant’s normal growth processes . This disruption leads to uncontrolled cell division and damage to the vascular tissue, ultimately resulting in the death of the plant .
Pharmacokinetics
It is known that the compound is absorbed through the leaves of the plant and transported to the growth points . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The result of the action of [4-(2,4-dichlorophenoxy)butyl]dimethylamine oxalate is the death of the plant . By inhibiting growth at the tips of stems and roots, the compound disrupts the plant’s normal growth processes, leading to uncontrolled cell division, damage to the vascular tissue, and ultimately, the death of the plant .
Action Environment
The efficacy and stability of [4-(2,4-dichlorophenoxy)butyl]dimethylamine oxalate can be influenced by various environmental factors. For instance, the compound’s solubility in water is relatively low , which could affect its distribution in the environment and its uptake by plants. Additionally, the compound’s toxicity class III classification indicates that it poses some risk to non-target organisms in the environment .
Disclaimer: Always refer to appropriate safety data sheets and handling guidelines when working with this compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine typically involves the reaction of 2,4-dichlorophenol with butyric acid derivatives under controlled conditions. The process includes the following steps:
Chlorination: Phenol is chlorinated to produce 2,4-dichlorophenol.
Esterification: 2,4-dichlorophenol is esterified with butyric acid to form 4-(2,4-dichlorophenoxy)butanoic acid.
Amidation: The ester is then reacted with N,N-dimethylamine to produce 4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine.
Oxalic Acid Addition: Finally, oxalic acid is added to form the oxalate salt of the compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and purification steps to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-(2,4-Dichlorophenoxy)-N,N-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions
Major Products Formed
Oxidation: Produces chlorinated phenoxy acids.
Reduction: Results in less chlorinated amines.
Substitution: Forms various substituted phenoxy derivatives.
科学研究应用
4-(2,4-Dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid has several scientific research applications:
Agriculture: Used as a herbicide to control broadleaf weeds in crops like wheat, corn, and rice.
Environmental Science: Studied for its biodegradation and environmental impact.
Chemistry: Utilized in the synthesis of other chemical compounds and as a reagent in various reactions.
Medicine: Investigated for potential therapeutic applications and effects on biological systems
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar structure but with an additional chlorine atom.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A related herbicide with a methyl group instead of a chlorine atom
Uniqueness
4-(2,4-Dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid is unique due to its combination of a phenoxy herbicide with an amine and oxalic acid, providing distinct chemical properties and applications compared to its analogs .
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO.C2H2O4/c1-15(2)7-3-4-8-16-12-6-5-10(13)9-11(12)14;3-1(4)2(5)6/h5-6,9H,3-4,7-8H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBWXELLAXMHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCOC1=C(C=C(C=C1)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


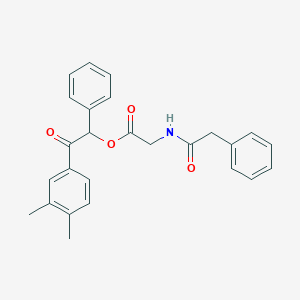
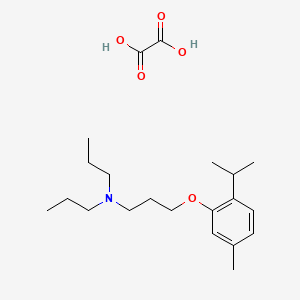
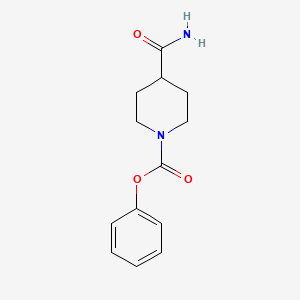
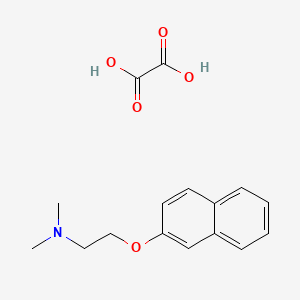
![N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-butanamine oxalate](/img/structure/B4041532.png)
![1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine;oxalic acid](/img/structure/B4041537.png)
![4-[4-(2-Chloro-5-methylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041544.png)
![4-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041548.png)
![4-chlorobenzyl 4-[(2-methyl-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4041554.png)
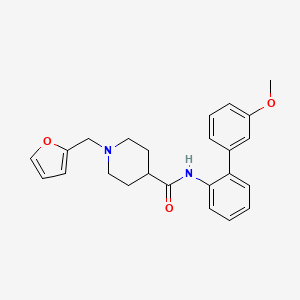
![1-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4041577.png)
![4-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041581.png)
![(5-isoquinolinylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B4041600.png)
![N-[3-(4-butan-2-ylphenoxy)propyl]butan-2-amine;oxalic acid](/img/structure/B4041605.png)
